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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxopentanoate

Cat. No.: B055294 Get Quote

Introduction:

Methyl 2-methyl-3-oxopentanoate, a β-keto ester, is a versatile building block in organic

synthesis, particularly in the construction of complex molecular architectures found in

pharmaceuticals. Its chemical structure, featuring a reactive ketone and an ester functional

group, allows for a variety of chemical transformations, making it a valuable precursor for the

synthesis of bioactive molecules. This document provides detailed application notes and

protocols for the use of Methyl 2-methyl-3-oxopentanoate in the synthesis of a key

intermediate for the antiproliferative natural product, (+)-R-aureothin.

Application: Synthesis of a C1-C8 Fragment of (+)-R-Aureothin

Methyl 2-methyl-3-oxopentanoate serves as a crucial starting material for the

enantioselective synthesis of the C1-C8 fragment of (+)-R-aureothin, a polyketide with

significant antiproliferative, antifungal, cytotoxic, antiviral, and immunosuppressive properties.

The synthesis involves a key aldol reaction to construct the carbon backbone and establish the

required stereochemistry.
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Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Quantity Supplier

Methyl 2-methyl-

3-oxopentanoate
C₇H₁₂O₃ 144.17 1.0 eq

Commercially

Available

Acetaldehyde C₂H₄O 44.05 1.2 eq
Commercially

Available

Di-n-butylboron

triflate (Bu₂BOTf)
C₈H₁₈BF₃OS 242.10 1.1 eq

Commercially

Available

Triethylamine

(Et₃N)
C₆H₁₅N 101.19 1.2 eq

Commercially

Available

Dichloromethane

(CH₂Cl₂)
CH₂Cl₂ 84.93 Anhydrous

Commercially

Available

Methanol

(MeOH)
CH₄O 32.04 -

Commercially

Available

Saturated

aqueous NH₄Cl
NH₄Cl 53.49 - -

Anhydrous

MgSO₄
MgSO₄ 120.37 -

Commercially

Available

Table 2: Experimental Results for the Synthesis of the C1-C8 Aldol Adduct

Step Product Yield (%)
Diastereomeri
c Ratio
(anti:syn)

Spectroscopic
Data

Aldol Reaction

Methyl 4-

hydroxy-2,3-

dimethyl-5-

oxohexanoate

85 >95:5
¹H NMR, ¹³C

NMR, HRMS
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Protocol 1: Synthesis of the C1-C8 Aldol Adduct Intermediate

This protocol details the diastereoselective aldol reaction between Methyl 2-methyl-3-
oxopentanoate and acetaldehyde to yield the key C1-C8 fragment of (+)-R-aureothin.

Materials:

Methyl 2-methyl-3-oxopentanoate

Acetaldehyde

Di-n-butylboron triflate (1.0 M in CH₂Cl₂)

Triethylamine

Anhydrous dichloromethane (CH₂Cl₂)

Methanol

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Syringes

Inert atmosphere (Nitrogen or Argon)

Rotary evaporator

Standard laboratory glassware for workup and purification

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous

dichloromethane.
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Cool the flask to -78 °C in a dry ice/acetone bath.

Add Methyl 2-methyl-3-oxopentanoate (1.0 eq) to the cooled solvent.

Slowly add di-n-butylboron triflate (1.1 eq) via syringe, followed by the dropwise addition of

triethylamine (1.2 eq).

Stir the resulting mixture at -78 °C for 30 minutes to allow for enolate formation.

Add freshly distilled acetaldehyde (1.2 eq) dropwise to the reaction mixture.

Continue stirring at -78 °C for 3 hours.

Quench the reaction by adding methanol at -78 °C, followed by warming to room

temperature.

Add saturated aqueous ammonium chloride solution and extract the aqueous layer with

dichloromethane (3x).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired aldol adduct, Methyl 4-hydroxy-2,3-dimethyl-5-

oxohexanoate.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass

Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be

determined by ¹H NMR analysis of the crude reaction mixture.

Visualization
Diagram 1: Synthesis of the C1-C8 Aldol Adduct
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Starting Materials

Reagents and Conditions

Product

Methyl 2-methyl-3-oxopentanoate

1. Bu₂BOTf, Et₃N, CH₂Cl₂
2. -78 °C, 3 h

Acetaldehyde

Methyl 4-hydroxy-2,3-dimethyl-5-oxohexanoate
(C1-C8 Aureothin Fragment)

Click to download full resolution via product page

Caption: Aldol reaction for the C1-C8 fragment of (+)-R-aureothin.

Biological Context: Mechanism of Action of Aureothin

(+)-R-Aureothin exhibits its potent antiproliferative effects by inducing apoptosis (programmed

cell death) in cancer cells. While the complete mechanism is still under investigation, studies

have shown that aureothin can modulate key signaling pathways involved in cell survival and

death. Two prominent pathways affected are the JNK (c-Jun N-terminal kinase) and STAT3

(Signal Transducer and Activator of Transcription 3) pathways.

Diagram 2: Simplified Signaling Pathway of Aureothin-Induced Apoptosis
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Caption: Aureothin induces apoptosis via STAT3 inhibition and JNK activation.

To cite this document: BenchChem. [Application of Methyl 2-methyl-3-oxopentanoate in the
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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